

# Discovery and origin of the BTCy molecule

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ВТСу      |           |
| Cat. No.:            | B12398729 | Get Quote |

An In-depth Guide to the Discovery, Origin, and Mechanism of Bicycle Toxin Conjugates (BTCs)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Bicycle Toxin Conjugates (BTCs) represent an innovative and promising class of targeted therapeutics engineered for the treatment of cancer. These chemically synthesized molecules combine the high affinity and selectivity of bicyclic peptides with the potent cell-killing ability of cytotoxic payloads. This guide provides a comprehensive overview of the discovery and origin of the Bicycle® platform, details the mechanism of action of its constituent parts, and presents in-depth information on two leading clinical candidates: BT8009 (Zelenectide pevedotin) and BT5528. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a technical resource for professionals in the field of drug development.

## Discovery and Origin of the Bicycle® Platform

Bicycle Therapeutics, a biotechnology company headquartered in Cambridge, UK, pioneered the development of BTCs.[1][2] The core technology is based on bicyclic peptides, a novel class of medicines that merge the pharmacological properties of biologics with the manufacturing and pharmacokinetic advantages of small molecules.[3][4]

The discovery process for these unique peptides relies on a proprietary phage display screening platform, building upon the Nobel Prize-winning work of Sir Greg Winter.[3] This



platform enables the rapid screening of vast libraries containing more than 10<sup>10</sup> unique bicyclic peptides to identify binders for a wide array of protein targets, including those historically considered "undruggable."[5][6]

The initial bicyclic peptides are identified through an iterative process of panning and selection against soluble proteins or cell-surface targets.[5][6] Once initial hits are identified, they undergo extensive chemical and synthetic optimization. Non-natural amino acids are introduced to enhance affinity, improve stability in biological matrices, and fine-tune physicochemical properties.[7][8] This process distinguishes Bicycles from traditional biologics, as they are fully synthetic and allow for precise chemical modifications.[9][10]

# The Architecture of a Bicycle Toxin Conjugate (BTC)

A BTC is a modular conjugate comprising three primary components: a tumor-targeting bicyclic peptide, a cleavable linker, and a cytotoxic payload. This structure is designed for the targeted delivery of toxins to cancer cells, aiming to maximize efficacy while minimizing systemic toxicity. [7][9][10]

- Bicyclic Peptide: A small (approx. 1.5-2.0 kDa), structurally constrained peptide that provides high-affinity and selective binding to a tumor-associated antigen.[8] Its small size allows for rapid tissue distribution and deep tumor penetration, a key advantage over larger antibodydrug conjugates (ADCs).[1][11]
- Cleavable Linker: A chemical bridge that connects the bicyclic peptide to the payload. It is designed to be stable in systemic circulation but is selectively cleaved by enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[9][11][12] A commonly used linker is the valine-citrulline (val-cit) dipeptide.[9][11]
- Cytotoxic Payload: A highly potent anti-cancer agent. The most common payload used in BTCs is monomethyl auristatin E (MMAE), a synthetic antimitotic agent that inhibits tubulin polymerization.[9][13][14][15]

A spacer, such as a polysarcosine chain, is often included to reduce steric hindrance between the bicyclic peptide and the payload, ensuring that both can function optimally.[9][11][16]

# **Key Experimental Protocols**



The discovery and development of BTCs involve a series of specialized experimental procedures.

## **Bicyclic Peptide Identification via Phage Display**

This protocol outlines the high-level workflow for identifying novel bicyclic peptides that bind to a specific cell-surface target.

- Library Generation: Large phage libraries displaying a vast diversity of linear peptides, flanked by cysteine residues, are generated. These peptides are encoded in the phage genome.[3][5]
- Target Incubation (Pannning): The phage library is incubated with whole cells that overexpress the target transmembrane protein (e.g., Nectin-4 or EphA2). Non-binding phage are washed away.[5]
- Elution: Phage that specifically bind to the target cells are eluted.
- Amplification: The eluted phage are used to infect bacteria, thereby amplifying the population of binding phage.
- Iterative Selection: Steps 2-4 are repeated for several rounds to enrich the library for highaffinity binders.
- Sequencing and Synthesis: The peptide-encoding DNA from the enriched phage population is sequenced. Promising peptide sequences are then chemically synthesized and cyclized using a chemical scaffold (e.g., 1,3,5-triacryloylhexahydro-1,3,5-triazine) to form the final bicyclic structure.[9]
- Affinity Determination: The binding affinity of the synthesized Bicycles is determined using assays such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization.[8][11]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. onclive.com [onclive.com]
- 3. cambridgeand.com [cambridgeand.com]
- 4. About Bicycle Therapeutics [pharmiweb.jobs]
- 5. bicycletherapeutics.com [bicycletherapeutics.com]
- 6. bicycletherapeutics.com [bicycletherapeutics.com]
- 7. Discovery of BT8009: A Nectin-4 Targeting Bicycle Toxin Conjugate for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. kuickresearch.com [kuickresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Payload of Antibody-drug Conjugates (ADCs) MMAE and MMAF Brief Introduction Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. MMAE The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 16. bicycletherapeutics.com [bicycletherapeutics.com]
- To cite this document: BenchChem. [Discovery and origin of the BTCy molecule].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398729#discovery-and-origin-of-the-btcy-molecule]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com